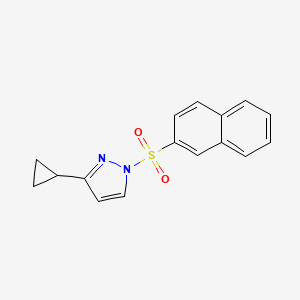
3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a naphthylsulfonyl group suggests potential interactions with biological targets, while the cyclopropyl group could influence the compound's reactivity and stability.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach is the gold(I)-catalyzed cyclization of cyclopropylidene-tethered propargylic alcohols, which allows for the construction of polycyclic compounds in an atom-economic manner . Another method involves the cyclization of epoxides/aldehydes with sulfonyl hydrazides catalyzed by silicotungstic acid (H4SiW12O40), which provides a green approach for the synthesis of 3,4-disubstituted 1H-pyrazoles . Although these methods do not directly describe the synthesis of the specific compound , they provide insight into the types of reactions that could be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is influenced by the substituents attached to the pyrazole ring. In the case of "3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole," the naphthylsulfonyl group would contribute to the aromatic character and potential planarity of the molecule, while the cyclopropyl group could introduce strain and influence the overall conformation of the molecule. The synthesis of related naphthyl-pyrazole conjugates has been reported, which can serve as selective chemosensors, indicating the importance of the molecular structure in determining the compound's properties and applications .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions depending on their substituents. For instance, the naphthyl group can participate in Diels-Alder reactions, as seen in the synthesis of factor Xa inhibitors . The cyclopropyl group can be involved in ring-opening reactions under certain conditions, which can lead to the formation of new chemical entities . The reactivity of the sulfonyl group can also be exploited in synthetic chemistry, as it can act as an electrophile in certain reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole" would be influenced by its molecular structure. The presence of the naphthyl group could increase the compound's hydrophobicity, while the sulfonyl group could introduce polar character, affecting solubility and potential interactions with biological molecules. The cyclopropyl group might affect the compound's stability and reactivity. The synthesis of similar compounds has shown that they are readily soluble in DMSO, which could be indicative of the solubility of the compound .
Aplicaciones Científicas De Investigación
Bioanalytical Standard in Clinical Trials The compound 3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole has been investigated in the synthesis of deuterated PF-2413873 for use as a bioanalytical standard in clinical trials. This involved base-catalyzed exchange for labeling and strategies to prevent deuterium loss under assay conditions (Rozze & Fray, 2009).
Cyclooxygenase-2 (COX-2) Inhibitors Sulfonamide-containing 1,5-diarylpyrazole derivatives, similar in structure to 3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole, have been synthesized and evaluated for their ability to block COX-2 both in vitro and in vivo. These compounds were found to be potent and selective inhibitors of COX-2 (Penning et al., 1997).
Chemical Synthesis and Molecular Rearrangements The compound is involved in chemical synthesis and molecular rearrangements. For example, the preparation of cyclopropyl epoxides from various flavonoid systems has been studied, which includes the synthesis of naphtho[1,2-c]pyran and 1H-pyrano[4,3-b]benzofuran (Bennett et al., 1980).
Antitumor Agents A class of CDK2/cyclin A/E inhibitors, including a compound structurally related to 3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole, demonstrated nanomolar inhibition of CDK2/cyclin A with in vivo antitumor activity, signifying its potential as an antitumor agent (Pevarello et al., 2004).
Synthesis of Heterocyclic Compounds The compound has been used in the synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines, highlighting its role in the development of heterocyclic compounds with potential biological activities (Bucha et al., 2014).
Antifungal Agents Derivatives of 3-cyclopropyl-5-(4-substituted)-1-phenyl-4,5-dihydro-1H-pyrazoles have been synthesized and evaluated as antifungal agents. These compounds were synthesized in an ionic liquid-water biphasic system, showcasing their potential in biological applications (Burde & Rahatgaonkar, 2019).
Catalysis and Synthesis of Pyrazoles The compound is also significant in catalysis, as demonstrated in the synthesis of 3,4-disubstituted 1H-pyrazoles using silicotungstic acid. This highlights its role in green chemistry and the construction of pyrazole derivatives (Yang et al., 2021).
Palladium-Catalyzed Arylations The compound's derivatives have been used in palladium-catalyzed direct arylations, demonstrating its utility in organic synthesis and the formation of complex molecular structures (Sidhom et al., 2018).
Propiedades
IUPAC Name |
3-cyclopropyl-1-naphthalen-2-ylsulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-21(20,18-10-9-16(17-18)13-5-6-13)15-8-7-12-3-1-2-4-14(12)11-15/h1-4,7-11,13H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFUVGVKEWAONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


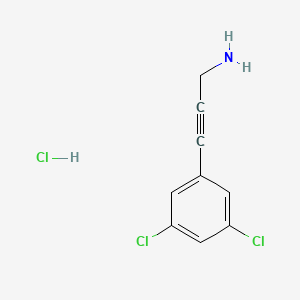
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride](/img/structure/B3005855.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/no-structure.png)

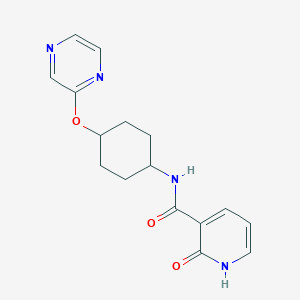
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005861.png)
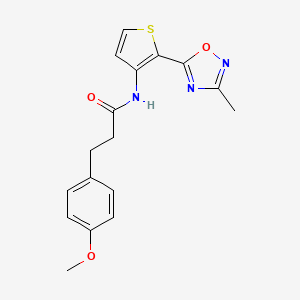
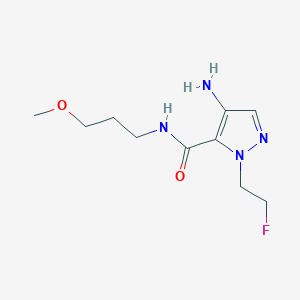
![N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3005867.png)
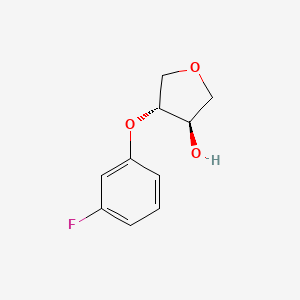

![(3,4-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005871.png)
